Eliglustat intermediate 3 Eliglustat intermediate 3
Brand Name: Vulcanchem
CAS No.:
VCID: VC18281941
InChI: InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2
SMILES:
Molecular Formula: C23H28N2O5
Molecular Weight: 412.5 g/mol

Eliglustat intermediate 3

CAS No.:

Cat. No.: VC18281941

Molecular Formula: C23H28N2O5

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

Eliglustat intermediate 3 -

Specification

Molecular Formula C23H28N2O5
Molecular Weight 412.5 g/mol
IUPAC Name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidin-1-ylpropan-1-one
Standard InChI InChI=1S/C23H28N2O5/c26-15-18(16-6-2-1-3-7-16)24-21(23(28)25-10-4-5-11-25)22(27)17-8-9-19-20(14-17)30-13-12-29-19/h1-3,6-9,14,18,21-22,24,26-27H,4-5,10-13,15H2
Standard InChI Key NGVKCJVEHJKVMU-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)C(C(C2=CC3=C(C=C2)OCCO3)O)NC(CO)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Eliglustat intermediate 3 is systematically named as 1-[(2S,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]-1-oxopropyl]pyrrolidine . Its molecular framework integrates a pyrrolidine ring, a benzodioxin moiety, and a hydroxy-substituted phenyl group, which collectively contribute to its stereochemical complexity. The compound’s synthetic relevance stems from its role as a precursor in forming the final eliglustat molecule, which inhibits glucosylceramide synthase to alleviate substrate accumulation in Gaucher disease .

Molecular and Stereochemical Properties

The compound’s molecular structure (Fig. 1) features three chiral centers at positions 2S, 3R, and 1S, necessitating precise stereocontrol during synthesis. The 2D and 3D conformational models available in PubChem highlight intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the molecule’s tertiary structure . This stabilization is critical for maintaining the intermediate’s reactivity in subsequent synthetic steps.

Table 1: Key Physicochemical Properties of Eliglustat Intermediate 3

PropertyValue
Molecular FormulaC23H28N2O5C_{23}H_{28}N_{2}O_{5}
Molecular Weight412.5 g/mol
Synonyms491833-26-2, SCHEMBL22463687
Stereochemistry(2S,3R,1S)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Diastereoselective Synthesis and Optimization

The synthesis of Eliglustat intermediate 3 exemplifies advancements in substrate-directed diastereoselectivity. In the reported route , the reduction of the keto group in compound 4 is guided by the adjacent amino and hydroxyl groups, favoring the formation of the desired syn-configured alcohol. This step achieves a 95% yield, underscoring the efficiency of the methodology.

Key Synthetic Steps

Table 2: Synthetic Performance Metrics

Pharmacological Context and Relevance

While Eliglustat intermediate 3 itself lacks direct therapeutic activity, its structural attributes are indispensable for the pharmacological efficacy of eliglustat. The intermediate’s pyrrolidine ring and benzodioxin group are retained in the final drug molecule, contributing to its ability to inhibit glucosylceramide synthase and reduce substrate accumulation in Gaucher disease . Clinical studies confirm that eliglustat maintains stable hemoglobin levels, platelet counts, and organ volumes in patients over four years .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator